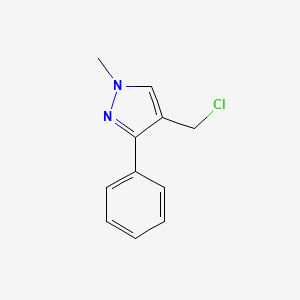
2-Cyclobutoxypyridine-4-carboxylic acid
Vue d'ensemble
Description
“2-Cyclobutoxypyridine-4-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 193.2 and is commonly known as CBPC. It consists of a pyridine ring with a cyclobutane ring fused onto it.
Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Biological Activity and Complex Formation
2-Cyclobutoxypyridine-4-carboxylic acid and its derivatives have been explored for their potential in various biological activities. The incorporation of carboxylic acid functionalities into 2,2′-bipyridine has been studied for the synthesis of new ruthenium(II) complexes. These complexes have shown significant promise in DNA/protein interactions, antioxidant activities, and cytotoxicity against various human cancer cells, offering a potential pathway for the development of new therapeutic agents. The complexes bind to CT-DNA via groove binding and exhibit substantial cytotoxic specificity towards cancer cells only, highlighting their potential in targeted cancer therapy (Sathiya Kamatchi et al., 2017).
Photophysical Studies and Luminescence
Synthetic approaches have been developed for derivatives of 2,2′-bipyridine-6-carboxylic acids, leading to the formation of organic-soluble lanthanide complexes. These complexes have been studied for their photophysical properties. The research on these compounds contributes to a deeper understanding of their luminescent behaviors, which could be pivotal for applications in lighting, displays, and bioimaging technologies (Krinochkin et al., 2019).
Anticancer and Antiviral Evaluation
Squaric acid derivatives, including those related to this compound, have shown versatility in medicinal chemistry, notably as bioisosteric replacements for functional groups such as carboxylic acids. Preliminary investigations into their application as nucleobase substitutes in nucleosides have been reported, providing insights into their potential for anticancer and antiviral evaluations. These derivatives represent a novel class of compounds with promising biomedical applications (Lu et al., 2017).
Synthesis and Chemical Transformations
The practical synthesis and transformation of pyridine derivatives, including those involving this compound, have been extensively explored. Methods such as multicomponent reactions and cyclocondensation have been employed to generate enantiopure pyridines, highlighting the chemical versatility and potential applications of these compounds in organic synthesis and drug development (Eidamshaus et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclobutyloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-4-5-11-9(6-7)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGFTJROENGNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)

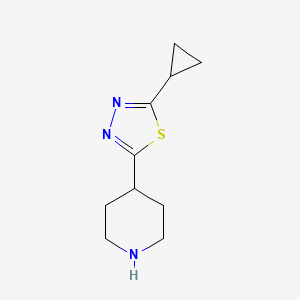

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
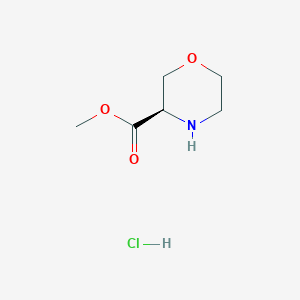

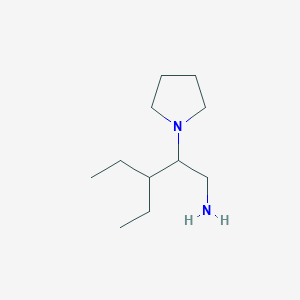

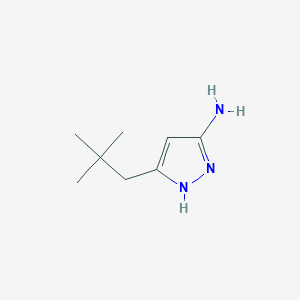
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
